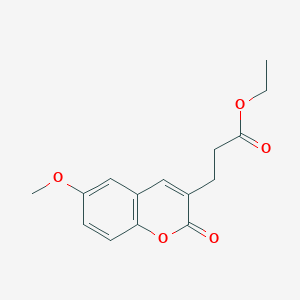
Cis-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-4-((1-Chlorisoquinolin-6-yl)oxy)cyclohexanamin ist eine chemische Verbindung mit der Summenformel C15H17ClN2O. Es ist ein Derivat von Isochinolin, einer heterocyclischen aromatischen organischen Verbindung.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Cis-4-((1-Chlorisoquinolin-6-yl)oxy)cyclohexanamin beinhaltet typischerweise die Reaktion von 1-Chlorisoquinolin mit Cyclohexanamin unter spezifischen Bedingungen. Die Reaktion wird in Gegenwart einer Base, wie z. B. Natriumhydroxid, und eines Lösungsmittels, wie z. B. Ethanol, durchgeführt. Das Reaktionsgemisch wird mehrere Stunden unter Rückfluss erhitzt, um eine vollständige Umwandlung der Ausgangsmaterialien in das gewünschte Produkt zu gewährleisten.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von Cis-4-((1-Chlorisoquinolin-6-yl)oxy)cyclohexanamin die Verwendung effizienterer Katalysatoren und optimierter Reaktionsbedingungen umfassen, um die Ausbeute zu erhöhen und die Produktionskosten zu senken. Das Verfahren kann auch Reinigungsschritte wie Umkristallisation oder Chromatographie umfassen, um die Verbindung in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
Cis-4-((1-Chlorisoquinolin-6-yl)oxy)cyclohexanamin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.
Substitution: Das Chloratom im Isochinolinring kann durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid (NaOCH3) oder Kalium-tert-butoxid (KOtBu) durchgeführt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Oxide ergeben, während Substitutionsreaktionen verschiedene substituierte Derivate der ursprünglichen Verbindung erzeugen können.
Wissenschaftliche Forschungsanwendungen
Cis-4-((1-Chlorisoquinolin-6-yl)oxy)cyclohexanamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann in Studien im Zusammenhang mit Enzyminhibition und Rezeptorbindung verwendet werden.
Industrie: Es kann bei der Herstellung von Spezialchemikalien und -materialien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von Cis-4-((1-Chlorisoquinolin-6-yl)oxy)cyclohexanamin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wissenschaftliche Forschungsanwendungen
Cis-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cis-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Chlorisoquinolin: Ein Vorläufer bei der Synthese von Cis-4-((1-Chlorisoquinolin-6-yl)oxy)cyclohexanamin.
Cyclohexanamin: Ein weiterer Vorläufer, der bei der Synthese verwendet wird.
Isochinolin-Derivate:
Einzigartigkeit
Cis-4-((1-Chlorisoquinolin-6-yl)oxy)cyclohexanamin ist einzigartig durch seine spezifische Kombination aus Isochinolinring und Cyclohexanamin-Einheit. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, was es für verschiedene Forschungs- und Industrieanwendungen wertvoll macht.
Eigenschaften
CAS-Nummer |
923021-74-3 |
|---|---|
Molekularformel |
C15H17ClN2O |
Molekulargewicht |
276.76 g/mol |
IUPAC-Name |
4-(1-chloroisoquinolin-6-yl)oxycyclohexan-1-amine |
InChI |
InChI=1S/C15H17ClN2O/c16-15-14-6-5-13(9-10(14)7-8-18-15)19-12-3-1-11(17)2-4-12/h5-9,11-12H,1-4,17H2 |
InChI-Schlüssel |
ZZIWZZMBVHGQEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1N)OC2=CC3=C(C=C2)C(=NC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




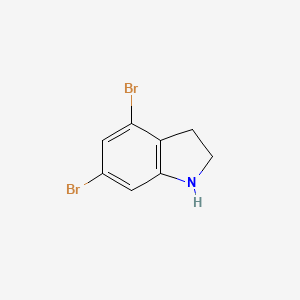
![5H-[1]Benzopyrano[2,3-b]pyridin-5-ol, 5-phenyl-](/img/structure/B11847907.png)
![1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B11847912.png)
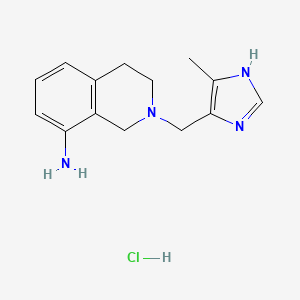
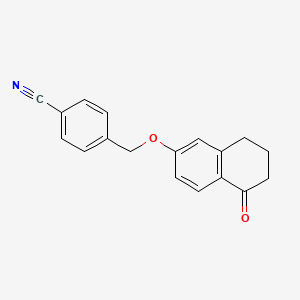

![N-[(1R)-1-phenylethyl]naphthalene-1-carboxamide](/img/structure/B11847929.png)
![Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11847933.png)
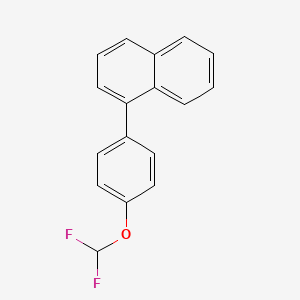
![Ethyl 2'-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B11847937.png)

